tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate
Description
tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protective group and a substituted pyridine moiety. The pyridine ring is functionalized with a 3-methyl group and a 5-(amino(phenyl)methyl) substituent, which introduces both hydrophobic (phenyl) and hydrophilic (amine) properties.
Properties
Molecular Formula |
C22H30N4O2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-[amino(phenyl)methyl]-3-methylpyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H30N4O2/c1-16-14-18(19(23)17-8-6-5-7-9-17)15-24-20(16)25-10-12-26(13-11-25)21(27)28-22(2,3)4/h5-9,14-15,19H,10-13,23H2,1-4H3 |
InChI Key |
RPRXRLUSMBHWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against specific targets, such as enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound is used in the production of various chemical products. Its versatility and reactivity make it suitable for the synthesis of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Stability: The target compound’s absence of labile groups (e.g., oxazolidinone in 1a) may confer superior stability in physiological conditions .
- Lipophilicity : Fluorinated or silylated analogs (e.g., 3v) exhibit higher logP values, whereas hydroxyl or amine groups (e.g., 41a, target compound) improve aqueous solubility .
- Biological Activity : Structural motifs like the phenylmethylamine (target) or pyrazole (LQFM104) correlate with CNS activity, while heterocycles (e.g., isoxazole in 6d) link to enzyme inhibition .
Stability and Degradation Profiles
- Acidic Degradation: Compounds with hydrolytically sensitive groups (e.g., oxazolidinones in 1a/1b) degrade in gastric fluid, whereas the target’s robust amine and carbamate groups suggest better stability .
- Thermal/Oxidative Stability: No direct data exists for the target compound, but tert-butyl carbamates generally resist thermal degradation up to 150°C, as seen in ’s analogs .
Biological Activity
tert-Butyl 4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperazine core, a pyridine ring, and an amino group. Its molecular formula is with a molecular weight of approximately 329.44 g/mol. The structural representation is as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines.
- Neuroprotective Effects : Some assays indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Properties : The compound has shown activity against specific bacterial strains, indicating its potential as an antimicrobial agent.
Structure-Activity Relationships (SAR)
The biological activity of tert-butyl 4-(5-(amino(phenyl)methyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can be influenced by modifications to its structure. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the piperazine ring | Alters binding affinity to target proteins |
| Variations in the amino group | Impact on solubility and bioavailability |
| Changes in the pyridine moiety | Significant effects on antitumor potency |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The IC50 values ranged from 10 µM to 25 µM depending on the cell line tested .
- Mechanism of Action : Research has indicated that the compound may induce apoptosis in cancer cells through caspase activation, similar to known apoptosis inducers such as staurosporine .
- Pharmacokinetics : In vivo studies have shown that the compound is metabolically stable in liver microsomes and exhibits favorable pharmacokinetic properties, including good oral bioavailability .
Q & A
Q. Basic
- NMR spectroscopy : Key signals include:
- X-ray crystallography : SHELX software refines crystal structures, with triclinic systems (space group P1) and unit cell parameters (e.g., a = 6.0568 Å, α = 88.852°) providing absolute configuration .
What advanced strategies address low yields in cross-coupling reactions during synthesis?
Advanced
Contradictions in yield (e.g., 60% vs. 79% for similar routes ) arise from:
- Catalyst decomposition : Use stabilizing ligands (e.g., triphenylphosphine) or alternate catalysts (e.g., Pd(OAc)₂).
- Substrate sensitivity : Protect amines with Boc groups to prevent side reactions .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time (3 hours vs. 12+ hours) and improves reproducibility .
How does the tert-butyl group influence the compound’s reactivity and stability?
Advanced
The tert-butyl moiety:
- Enhances steric protection of the piperazine ring, reducing undesired nucleophilic attacks .
- Improves solubility in nonpolar solvents (e.g., ethyl acetate), facilitating purification .
- Thermal stability: Decomposes above 200°C, requiring low-temperature storage (-20°C) for long-term stability .
What analytical methods validate purity and monitor degradation products?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass spectrometry (ESI-MS) : Fragmentation patterns (e.g., m/z 372.2 [M+H]⁺) confirm molecular identity .
- TGA/DSC : Thermal analysis detects decomposition events (e.g., Boc group loss at ~150°C) .
How can crystallographic data resolve discrepancies between computational and experimental molecular geometries?
Q. Advanced
- SHELXL refinement : Adjusts bond lengths/angles to match experimental data (e.g., C–C bond precision ±0.003 Å) .
- Density functional theory (DFT) : Compare calculated (e.g., Gaussian) vs. experimental torsion angles to identify conformational flexibility .
What safety protocols are critical for handling this compound in academic labs?
Q. Basic
- GHS compliance : Classified as Acute Toxicity Category 4 (H302); use PPE (gloves, goggles) and fume hoods .
- Storage : Keep desiccated at -20°C in amber vials to prevent hydrolysis .
- Waste disposal : Neutralize with dilute HCl before incineration .
How does the amino(phenyl)methyl substituent impact biological activity?
Q. Advanced
- Receptor binding : The phenyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
- Structure-activity relationship (SAR) : Methyl substitution at pyridine-C3 improves metabolic stability compared to unsubstituted analogs .
What computational tools predict the compound’s pharmacokinetic properties?
Q. Advanced
- SwissADME : Estimates LogP (~2.5) and bioavailability (Topological Polar Surface Area = 75 Ų) .
- Molecular docking (AutoDock Vina) : Simulates binding to targets (e.g., dopamine receptors) with ΔG values < -8 kcal/mol .
How to troubleshoot failed crystallization attempts for X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
